Home > Products > Building Blocks P1697 > 3-(4-Chloro-3,5-dimethylphenoxy)azetidine
3-(4-Chloro-3,5-dimethylphenoxy)azetidine - 1219977-05-5

3-(4-Chloro-3,5-dimethylphenoxy)azetidine

Catalog Number: EVT-1685086
CAS Number: 1219977-05-5
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Chloro-3,5-dimethylphenol

Compound Description: 4-Chloro-3,5-dimethylphenol (CDMP) is a chemical compound often used as a building block for synthesizing various polymers and other complex molecules. It has also been investigated for potential antimicrobial properties. [, , , ]

Relevance: This compound represents the direct phenolic precursor to 3-(4-Chloro-3,5-dimethylphenoxy)azetidine. The structure of 4-Chloro-3,5-dimethylphenol forms the core aromatic moiety, with an azetidine ring substituting the phenolic hydroxyl group in the target compound. [, , , ]

2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-fluorophenyl)acetamide

Compound Description: This compound is an N-derivative of 4-chloro-3,5-dimethylphenoxyacetamide, a class of organic compounds being explored as potential pesticides. []

Relevance: This compound shares the same core 4-chloro-3,5-dimethylphenoxy substructure with 3-(4-Chloro-3,5-dimethylphenoxy)azetidine. The difference lies in the substitution at the oxygen atom, where the target compound has an azetidine ring, and this compound has an acetamide group linked to a 4-fluorophenyl moiety. []

2-(4-Chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide

Compound Description: Similar to the previous compound, this is another N-derivative of 4-chloro-3,5-dimethylphenoxyacetamide investigated for its potential pesticide properties. []

Relevance: This compound also possesses the 4-chloro-3,5-dimethylphenoxy core structure, linking it to 3-(4-Chloro-3,5-dimethylphenoxy)azetidine. Again, the variation lies in the substitution attached to the oxygen, with this compound featuring an acetamide group connected to a 3-chloro-4-fluorophenyl group instead of the azetidine ring in the target. []

2-(4-Chloro-3,5-dimethylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Compound Description: Belonging to the same family of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, this compound is also studied for its potential use as a pesticide. []

Relevance: This compound shares the common 4-chloro-3,5-dimethylphenoxy structural motif with 3-(4-Chloro-3,5-dimethylphenoxy)azetidine. It differentiates itself by having an acetamide group linked to a 4-chloro-3-(trifluoromethyl)phenyl group instead of the azetidine ring found in the target compound. []

2-(4-Chloro-3,5-dimethylphenoxy)-N-[3-chloro-4-methylphenyl]acetamide

Compound Description: As another N-derivative of 4-chloro-3,5-dimethylphenoxyacetamide, this compound is also investigated as a potential pesticide. []

Relevance: This compound's structural similarity to 3-(4-Chloro-3,5-dimethylphenoxy)azetidine lies in their shared 4-chloro-3,5-dimethylphenoxy unit. The key distinction is the substitution at the oxygen atom, where this compound has an acetamide group linked to a 3-chloro-4-methylphenyl group instead of the azetidine ring present in the target compound. []

2-(4-Chloro-3,5-dimethylphenoxy)-N-(2,4,6-tribromophenyl)acetamide

Compound Description: This compound, an N-derivative of 4-chloro-3,5-dimethylphenoxyacetamide, is also being explored for potential pesticidal properties. []

Relevance: This compound shares the 4-chloro-3,5-dimethylphenoxy core structure with 3-(4-Chloro-3,5-dimethylphenoxy)azetidine. The difference lies in the substituent attached to the oxygen atom. Here, an acetamide group is linked to a 2,4,6-tribromophenyl group, while the target compound features an azetidine ring. []

2-(4-Chloro-3,5-dimethylphenoxy)-N-pyridin-2-ylacetamide

Compound Description: This compound is an N-derivative of 4-chloro-3,5-dimethylphenoxyacetamide investigated for its potential pesticide properties. []

1-[(4-Chloro-3,5-dimethylphenoxy)acetyl]-4-methylpiperazine

Compound Description: This compound, classified as an N-derivative of 4-chloro-3,5-dimethylphenoxyacetamide, is being studied for potential use as a pesticide. []

1-Benzyl-4-[(4-chloro-3,5-dimethylphenoxy)acetyl]piperazine

Compound Description: Belonging to the family of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, this compound is also under investigation as a potential pesticide. []

1-(Sulfonylated)-1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid Derivatives

Compound Description: This group of compounds, featuring a 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid core, was discovered as a new chemotype for inhibiting MCL-1. The research emphasized that incorporating a (4-chloro-3,5-dimethylphenoxy)phenyl)sulfonyl moiety significantly enhanced MCL-1 inhibition, suggesting potential interaction with the p2 pocket of the BH3-binding groove. []

Relevance: While not directly analogous in structure to 3-(4-Chloro-3,5-dimethylphenoxy)azetidine, this class of compounds incorporates the 4-chloro-3,5-dimethylphenoxy moiety as a critical component within the sulfonyl group. This inclusion highlights the potential relevance of this specific structural motif for biological activity, particularly within the context of protein-ligand interactions, and suggests possible avenues for modifying the target compound for enhanced activity or targeted applications. []

rac-4-Chloro-2-[({2-[(3-chloro-6-hydroxy-2,4-dimethylbenzyl)(methyl)amino]propyl}(methyl)amino)methyl]-3,5-dimethylphenol

Compound Description: This compound is a potential chiral ligand for coordination chemistry. []

Relevance: The compound contains the same 4-chloro-3,5-dimethylphenol core structure as 3-(4-Chloro-3,5-dimethylphenoxy)azetidine. The difference is the substitution on the phenolic hydroxyl group. []

Overview

3-(4-Chloro-3,5-dimethylphenoxy)azetidine is a chemical compound with the molecular formula C11H14ClNOC_{11}H_{14}ClNO. It features an azetidine ring, a four-membered nitrogen-containing heterocycle, linked to a phenoxy group that is substituted with both chlorine and methyl groups. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural characteristics.

Source

The compound can be synthesized through various methods, primarily involving the reaction of 4-chloro-3,5-dimethylphenol with azetidine under specific conditions. The synthesis typically employs bases like sodium hydride and aprotic solvents such as dimethylformamide to facilitate the reaction.

Classification

3-(4-Chloro-3,5-dimethylphenoxy)azetidine falls under the category of azetidine derivatives, which are recognized for their diverse biological activities and utility in organic synthesis. Its classification as a heterocyclic compound highlights its significance in both chemical research and pharmaceutical development.

Synthesis Analysis

Methods

The synthesis of 3-(4-Chloro-3,5-dimethylphenoxy)azetidine generally involves:

  1. Deprotonation: The phenolic compound (4-chloro-3,5-dimethylphenol) is deprotonated using a base like sodium hydride.
  2. Nucleophilic Substitution: The deprotonated phenol then undergoes nucleophilic substitution with azetidine.

This reaction is typically conducted in an aprotic solvent such as dimethylformamide at elevated temperatures to promote the formation of the desired product.

Technical Details

In industrial settings, similar synthetic routes may be scaled up for mass production, often utilizing continuous flow reactors and advanced purification techniques like chromatography to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of 3-(4-Chloro-3,5-dimethylphenoxy)azetidine includes:

  • Azetidine Ring: A saturated four-membered ring containing one nitrogen atom.
  • Phenoxy Group: A phenolic structure substituted with chlorine at the para position and two methyl groups at the meta positions.

Data

  • Molecular Formula: C11H14ClNOC_{11}H_{14}ClNO
  • Molecular Weight: Approximately 227.69 g/mol
  • CAS Number: 1219977-05-5

The presence of multiple substituents on the phenoxy group contributes to the compound's unique reactivity and potential biological activity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3,5-dimethylphenoxy)azetidine can participate in several types of chemical reactions:

  1. Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide, yielding corresponding oxidized products such as carboxylic acids or ketones.
  2. Reduction: Reduction reactions can occur with lithium aluminum hydride, potentially leading to amines or alcohols.
  3. Substitution: Nucleophilic substitution can take place at the chlorine atom, allowing for the introduction of various functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Ammonia or primary amines in polar solvents like ethanol.
Mechanism of Action

The mechanism of action for 3-(4-Chloro-3,5-dimethylphenoxy)azetidine involves its interaction with biological targets. The compound may bind to specific enzymes or receptors, modulating their activity. This could lead to inhibition or activation of metabolic pathways, resulting in various biological effects depending on the context of use.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethylformamide and dichloromethane.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity due to the presence of functional groups that can undergo oxidation, reduction, or substitution reactions.
Applications

3-(4-Chloro-3,5-dimethylphenoxy)azetidine has several significant applications:

  1. Chemistry: Serves as a building block in synthesizing more complex organic molecules, particularly in pharmaceutical development.
  2. Biology: Investigated for potential antimicrobial and anticancer properties.
  3. Medicine: Explored for its use in drug development as a scaffold for designing new therapeutic agents.
  4. Industry: Utilized in producing specialty chemicals and materials such as polymers and resins.

This compound's unique structure and reactivity make it a valuable candidate for further research and application in various scientific fields.

Synthetic Methodologies and Optimization

Diversity-Oriented Synthesis (DOS) Pathways for Azetidine-Based Scaffolds

Diversity-Oriented Synthesis (DOS) has emerged as a powerful strategy for accessing structurally complex azetidine libraries with optimized physicochemical properties. The DOS approach to 3-(4-chloro-3,5-dimethylphenoxy)azetidine derivatives employs strategically designed multi-step pathways that enable systematic skeletal diversification while maintaining drug-like properties essential for central nervous system (CNS) targeting. These pathways incorporate molecular complexity through scaffold diversification, generating fused, bridged, and spirocyclic ring systems from a common azetidine precursor [2].

Key design considerations for DOS libraries include stringent control of molecular descriptors: molecular weight (MW) typically maintained below 350 Da, topological polar surface area (TPSA) optimized for blood-brain barrier penetration, calculated LogP values for appropriate lipophilicity, and hydrogen bond donor/acceptor counts. This careful parameter optimization ensures the resulting compounds exhibit favorable CNS drug-like properties while exploring novel chemical space. Computational filters applied during design stages help prioritize synthetic pathways that yield library members with the desired bioavailability profiles [2].

The DOS pathway originates from N-allyl amino diols (1a-1b), which undergo a four-step sequence including N-alkylation with bromoacetonitrile (92-95% yield), trityl protection of the primary alcohol (95-99% yield), and benzylic chlorination to yield intermediates (4a-4b, 65-71% yield). Subsequent treatment with lithium hexamethyldisilylazide (LiHMDS) at -50°C generates 2-cyano azetidines (5a-5d) as separable epimeric mixtures, providing multigram quantities of all eight stereoisomers for downstream diversification [2].

Table 1: Core Azetidine Scaffolds Generated via DOS Pathways

Scaffold TypeRepresentative StructureKey Synthetic StepAverage YieldNotable Features
Bridged Bicyclicmeso-[3.1.1] diazabicycloheptaneK₂CO₃-mediated cyclization86-91%High three-dimensionality
Fused MacrocyclicAzetidine-fused 8-membered ringGrubbs 1st-gen RCM65-76%Enhanced conformational flexibility
Spirocyclic[3.3.0]/[4.2.0] systemsAnion trapping/cyclization51-67%Structural novelty, stereochemical diversity

Stereoselective Synthesis of Enantioenriched Azetidine Derivatives

The generation of enantioenriched 3-(4-chloro-3,5-dimethylphenoxy)azetidine derivatives leverages chiral induction strategies that exploit the inherent stereochemistry of ephedrine-based precursors. This approach capitalizes on the embedded phenethylamine motif within the molecular backbone—a structural feature shared with numerous CNS-active biomolecules and pharmaceuticals. The stereochemical control is achieved through temperature-dependent azetidinylation, where anti-configured linear templates exhibit remarkable stereoselectivity based on reagent choice and reaction conditions [2].

Treatment of chloride intermediate 4b with LiHMDS at -50°C produces a 15:1 diastereomeric ratio favoring isomer 5c, while switching to potassium hexamethyldisilylazide (KHMDS) at -78°C inverts selectivity to afford isomer 5d as the major product (1:20 ratio). This temperature-modulated stereodivergence enables efficient access to all possible stereochemical configurations of the trisubstituted azetidine core from common precursors. The resulting enantioenriched azetidines serve as vital intermediates for studying stereo-structure-activity relationships (SSAR) in biological systems, particularly for CNS-targeted compounds where chiral orientation significantly impacts receptor interactions [2].

The stereoselective synthesis extends to spirocyclic systems, where Boc protection strategies prevent unexpected ring expansions during cyclization. For instance, trans-configured spirocyclic azetidine 19 is obtained in 51% yield over three steps through Boc-protected intermediate 18, followed by potassium carbonate-mediated cyclization in acetonitrile. This represents a significant advancement over earlier non-Boc routes that suffered from azetidine ring expansion to unexpected [4.2.0]-systems rather than the desired [3.3.0] spirocycles [2].

Table 2: Stereoselective Outcomes in Azetidine Formation

Starting MaterialBase/ConditionsProduct RatioMajor IsomerYield (%)
4aLiHMDS, -50°C1.2:1 (epimers)5a/5b mixture93% combined
4bLiHMDS, -50°C15:15c88% isolated
4bKHMDS, -78°C1:205d85% isolated

Solid-Phase Synthesis for Library Generation of Spirocyclic Azetidines

Solid-phase synthesis techniques enable efficient production of diverse azetidine libraries, exemplified by the construction of a 1976-membered collection of spirocyclic azetidines derived from 3-(4-chloro-3,5-dimethylphenoxy)azetidine precursors. This approach facilitates high-throughput diversification through immobilized intermediates that undergo sequential functionalization, cyclization, and cleavage steps. The solid support (typically functionalized polystyrene resins) permits the use of excess reagents to drive reactions to completion and enables thorough washing between steps, significantly simplifying purification workflows [2].

The library synthesis commences with resin-bound azetidine precursors that undergo three key diversification steps: (1) nucleophilic addition to the azetidine nitrogen, (2) functionalization of pendant hydroxyl groups, and (3) ring-forming reactions to create spirocyclic architectures. A particularly efficient pathway involves lithium tetramethylpiperidide (LiTMP)-mediated metalation at -78°C in THF, followed by electrophile trapping with formaldehyde equivalents such as benzotriazolylmethanol. Subsequent nosyl protection and cyclization yield spiro[3.3]azetidine systems with excellent diastereocontrol [2].

This solid-phase strategy provides comprehensive access to structural diversity while maintaining favorable physicochemical properties. Post-synthesis analytical data (LC-MS, NMR) confirmed library purity generally exceeding 85%, with molecular weights averaging 295 Da and calculated logP values below 3.5—properties within optimal ranges for blood-brain barrier penetration. The approach demonstrates how solid-phase synthesis enables rapid exploration of chemical space around the azetidine core while maintaining drug-like character essential for pharmaceutical applications [2].

Functional Group Pairing Strategies for Skeletal Diversification

Strategic functional group pairing enables systematic diversification of the 3-(4-chloro-3,5-dimethylphenoxy)azetidine core into three distinct molecular scaffolds through carefully orchestrated reaction sequences. This approach transforms a common intermediate into structurally unique frameworks via chemoselective transformations that leverage orthogonal reactivity patterns [2].

The diversification begins with diisobutylaluminum hydride (DIBAL) reduction of nitrile 5a-d to the corresponding primary amine, followed by immediate o-nitrobenzenesulfonylation to yield intermediate 6a-d (71-91% yield over two steps). This advanced intermediate serves as the branch point for scaffold diversification:

  • Bridged Bicyclic Systems: Trityl deprotection with trifluoroacetic acid followed by mesylation yields intermediate 7, which undergoes base-mediated cyclization (K₂CO₃) to form meso-[3.1.1] diazabicycloheptanes (8a,8d) in 86-91% yield. This transformation exemplifies strain-driven cyclization where the azetidine ring nitrogen displaces the mesylate to form the bridged architecture [2].

  • Fused Monoketopiperazines: Palladium-catalyzed allyl deprotection liberates the secondary amine, which then reacts with bromoacetyl chloride to form bromoamide 9a-d. Subsequent trityl removal induces spontaneous cyclization to monoketopiperazine-fused azetidines (10a-d) with excellent efficiency [2].

  • Spirocyclic Derivatives: N-Alkylation of 6a-d with allyl bromide installs the necessary olefin for ring-closing metathesis. Treatment with Grubbs 1st-generation catalyst forms spiro-fused eight-membered rings (11a-d, 65-76% yield), which undergo further transformations including olefin reduction to yield saturated analogs (12a-d) [2].

Table 3: Functional Group Pairing Strategies and Outcomes

Diversification PathwayKey TransformationReagents/ConditionsScaffold TypeYield Range
Bridged BicyclicStrain-driven cyclization1. TFA deprotection2. Mesylation3. K₂CO₃, heat[3.1.1] Bicyclic86-91%
Fused MonoketopiperazineAcylation/cyclization1. Pd(0) deallylation2. Bromoacetyl chloride3. TFA deprotectionAzetidine-piperazine78-85%
SpirocyclicRing-closing metathesis1. Allyl bromide alkylation2. Grubbs Gen1 catalyst3. NBSH reductionAzetidine-spiro[8.4]65-72%

Ring-Closing Metathesis in Azetidine-Fused Macrocyclic Systems

Ring-closing metathesis (RCM) serves as a powerful method for constructing medium-sized rings fused to the azetidine core, particularly eight-membered macrocyclic systems that exhibit enhanced conformational flexibility compared to their smaller-ring counterparts. The synthesis commences with N-alkylation of advanced azetidine intermediate 6a-d using allyl bromide, installing terminal olefins at the azetidine nitrogen with precise stereocontrol maintained from the chiral precursors [2].

The metathesis reaction employs Grubbs 1st-generation catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) at 5-10 mol% loading in degassed dichloromethane at 40°C. This carefully optimized system delivers azetidine-fused 8-membered rings (11a-d) in synthetically useful yields (65-76%), with the catalyst choice proving critical for suppressing oligomerization byproducts common in macrocycle formation. The reaction demonstrates excellent functional group tolerance, accommodating the chlorodimethylphenyl ether moiety, secondary amines protected as o-nitrobenzenesulfonamides, and trityl-protected alcohols [2].

Post-metathesis transformations enhance the utility of these macrocyclic scaffolds:

  • Trityl Deprotection: Trifluoroacetic acid-mediated removal of the trityl group liberates the primary alcohol without affecting the newly formed olefin or nosyl-protected amine
  • Olefin Reduction: Chemoselective hydrogenation using o-nitrobenzenesulfonylhydrazide (NBSH) reduces the exocyclic double bond while preserving other functional groups, yielding saturated analogs (12a-d, 65-72% over two steps)
  • Ring Contraction: Unexpected ring expansion observed in related systems during spirocyclization attempts demonstrates the inherent strain-driven reactivity of these medium-sized rings when subjected to specific reaction conditions [2]

The resulting azetidine-fused macrocycles exhibit molecular geometries that position substituents in spatially constrained orientations, potentially enhancing target binding specificity in biological applications. Computational analysis of these structures reveals low-energy conformations where the azetidine ring adopts a perpendicular orientation relative to the macrocycle plane, creating distinctive three-dimensional binding surfaces not easily accessed through conventional synthetic approaches [2].

Properties

CAS Number

1219977-05-5

Product Name

3-(4-Chloro-3,5-dimethylphenoxy)azetidine

IUPAC Name

3-(4-chloro-3,5-dimethylphenoxy)azetidine

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

InChI

InChI=1S/C11H14ClNO/c1-7-3-9(4-8(2)11(7)12)14-10-5-13-6-10/h3-4,10,13H,5-6H2,1-2H3

InChI Key

YXJSSPAHYFNHCK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1Cl)C)OC2CNC2

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2CNC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.